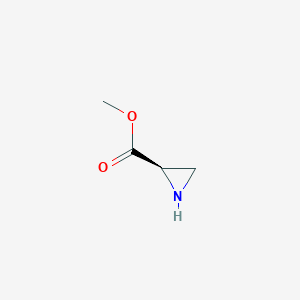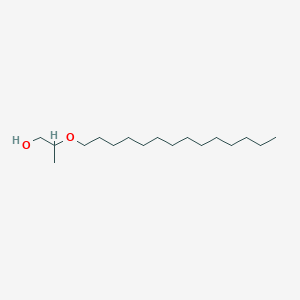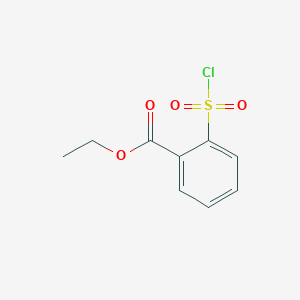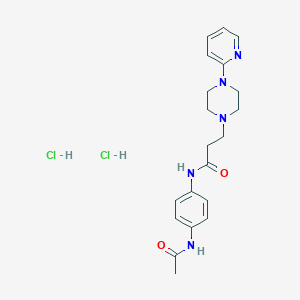
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
説明
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a chemical compound with the molecular formula C12H8O4 . It is used as a reagent for the synthesis of aromatic polyamides . It also acts as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Synthesis Analysis
The synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde involves complex chemical reactions . The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene using the Cu (I)-bisoxazoline complex as a catalyst has been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is characterized by the presence of hydroxyl groups at ortho positions . It forms a continuous 1,1′-bi-2-naphthol main chain structure .Chemical Reactions Analysis
The reaction between the amino compounds and 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde results in highly fluorescent and stable derivative compounds . It also reacts with molybdenum (VI) complexes .Physical And Chemical Properties Analysis
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a solid at room temperature . It has a molecular weight of 216.19 . The compound is stored under an inert atmosphere at 2-8°C .科学的研究の応用
Hydroxyl-Functionalized Covalent Organic Frameworks for Supercapacitors
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used in the synthesis of hydroxy-functionalized Covalent Organic Frameworks (COFs) for use as high-performance supercapacitors .
- Methods of Application : The compound is used in Schiff-base [3 + 2] polycondensations of 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs .
- Results : The resultant hydroxy-functionalized COFs featured high BET-specific surface areas up to 1089 m2 g–1, excellent crystallinity, and superior thermal stability. When used as supercapacitor electrodes, they exhibited electrochemical redox activity and showed a specific capacitance of 271 F g 1 at a current density of 0.5 A g 1 with excellent stability after 2000 cycles of 86.5% capacitance retention .
Synthesis of Aromatic Polyamides
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of aromatic polyamides .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Surface Modification of Nanocrystalline TiO2 Particles
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves nanotechnology procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Crown Ethers
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of W (VI) Complexes
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Sulfonic Acids
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Crown Ethers
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of W (VI) Complexes
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Sulfonic Acids
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Safety And Hazards
特性
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAASVGCSYYWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650714 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
CAS RN |
103860-60-2 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)











